3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]quinazolin-6(7H)-one family, characterized by a fused bicyclic core structure. Key substituents include:
- 3-(3-Chlorophenyl): A chloro-substituted phenyl group at position 3, which may enhance lipophilicity and influence receptor binding.
- 2-(Methoxymethyl): A methoxymethyl group at position 2, contributing to solubility and steric effects.
- 8-[(E)-2-Phenylethenyl]: A trans-configured styryl group at position 8, likely impacting π-π interactions and electronic properties.
Properties
Molecular Formula |
C26H22ClN3O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C26H22ClN3O2/c1-32-16-22-25(19-8-5-9-20(27)14-19)26-28-15-21-23(30(26)29-22)12-18(13-24(21)31)11-10-17-6-3-2-4-7-17/h2-11,14-15,18H,12-13,16H2,1H3/b11-10+ |
InChI Key |
VZOCBXOCWPEFEW-ZHACJKMWSA-N |
Isomeric SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Addition of the methoxymethyl group: This can be done through an alkylation reaction.
Attachment of the phenylethenyl group: This step involves a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares substituents and properties of related pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives:
Key Observations :
- Position 3 : Chloro (target compound) vs. fluoro ([1, 2]) or azo ([5]) groups. Chlorine’s electronegativity may enhance binding affinity compared to fluorine.
- Synthetic Flexibility: Eco-friendly regioselective synthesis methods (e.g., ultrasonication in water-ethanol) are established for analogs , suggesting adaptability for the target compound.
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Analogous triazolo[1,5-a]pyrimidine derivatives (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines) exhibit herbicidal and fungicidal activity, with chirality enhancing efficacy . The target compound’s styryl group may similarly modulate bioactivity.
- Solvent Extraction : Bromophenyl-substituted analogs demonstrate uranium(VI) extraction efficiency (e.g., logD ~3.5 in chloroform) . The target compound’s methoxymethyl group could improve aqueous solubility for extraction applications.
Physicochemical Properties
- Solubility : The methoxymethyl group in the target compound likely increases polarity compared to methyl ([1, 2]) or dimethyl ([8]) substituents.
- Thermal Stability : Derivatives like 6m (m.p. 133–134°C ) suggest moderate stability, which the target compound may exceed due to rigid styryl conjugation.
Biological Activity
The compound 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
- Molecular Formula : C26H22ClN3O2
- Molecular Weight : 443.9 g/mol
- IUPAC Name : 3-(3-chlorophenyl)-2-(methoxymethyl)-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazoloquinazoline Core : Cyclization reactions using appropriate precursors.
- Chlorophenyl Group Introduction : A substitution reaction to incorporate the chlorophenyl moiety.
- Methoxymethyl Group Addition : Alkylation reactions to introduce the methoxymethyl group.
- Phenylethenyl Group Attachment : Coupling reactions, often utilizing palladium-catalyzed methods.
These steps highlight the complexity involved in synthesizing this compound, which is crucial for its subsequent biological evaluation.
Biological Activity
Research indicates that compounds within the quinazoline family possess significant biological activities, including anticancer properties. The specific compound has shown promise in various studies:
Cytotoxicity Studies
A study evaluated similar quinazoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications at specific positions on the quinazoline ring can enhance cytotoxic activity. For instance:
| Compound | Substituent | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|---|
| 6a | Propyl | 82.18 ± 3 | 7.52 ± 0.6 |
| 6b | Phenyl | 97.17 ± 4 | 79.74 ± 3 |
| 6c | Nitro phenyl | 101.47 ± 4 | 79.32 ± 3 |
Compound 6a , featuring an aliphatic substituent at the C2 position of the quinazolinone ring, demonstrated the highest cytotoxicity against the HeLa cell line with an IC50 value of 7.52 μM , indicating its potential as a therapeutic agent against cancer .
The biological activity of this compound may involve interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.
- Receptor Modulation : It may modulate receptor activity affecting signal transduction pathways critical for cell survival and growth.
Research has shown that quinazoline derivatives often act through multiple pathways, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have reported on the biological effects of similar compounds:
- Anticancer Activity : A study highlighted that derivatives with electron-donating groups at specific positions exhibited enhanced anticancer activities due to improved electronic properties .
- Kinase Inhibition : Another investigation screened quinazolines against a panel of kinases and found promising inhibitory effects that may correlate with their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
